Cas no 1206614-03-0 (2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone)

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone is a synthetic organic compound featuring a benzyloxy-substituted phenyl ring linked to a methoxy group and a pyrrolidinyl ethanone moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzyloxy and methoxy groups enhance solubility and stability, while the pyrrolidinyl component contributes to its potential as a precursor for bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound’s purity and consistent performance make it suitable for research and industrial-scale synthesis.
2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone structure
1206614-03-0 structure
Product name:2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone
CAS No:1206614-03-0
MF:C20H23NO3
MW:325.40152
CID:1062820
PubChem ID:71313894

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone
    • 2-(4-methoxy-3-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
    • 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one
    • 1206614-03-0
    • 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone
    • DTXSID10747131
    • Inchi: InChI=1S/C20H23NO3/c1-23-18-10-9-17(14-20(22)21-11-5-6-12-21)13-19(18)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
    • InChI Key: YLYJITVRNWIAQW-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 325.16800
  • Monoisotopic Mass: 325.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • PSA: 38.77000
  • LogP: 3.37700

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-503737-10mg
2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone,
1206614-03-0
10mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503737-10 mg
2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone,
1206614-03-0
10mg
¥2,858.00 2023-07-11

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone Production Method

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